molecular formula C23H27BrN2O2 B2566507 10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol CAS No. 1797349-54-2

10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol

Cat. No. B2566507
CAS RN: 1797349-54-2
M. Wt: 443.385
InChI Key: RJTVWKQVSLTHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a useful research compound. Its molecular formula is C23H27BrN2O2 and its molecular weight is 443.385. The purity is usually 95%.
BenchChem offers high-quality 10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Materials Science

Compounds similar to the one mentioned have been used in the study of organic electronics and photonics. For instance, diazaspiro compounds have shown promise in photophysical studies, solvatochromic analysis, and theoretical density functional theory (TDDFT) calculations to understand their electronic structure and solvation effects, which are crucial for designing organic electronic materials (Aggarwal & Khurana, 2015).

Organic Synthesis and Catalysis

In the realm of organic synthesis, dibenzyl bromophenols and related compounds have been explored for their cytotoxicity against cancer cell lines, demonstrating the potential of bromophenol derivatives in medicinal chemistry and drug development (Xiuli Xu et al., 2004). Furthermore, the synthesis and characterization of tetrapodal pentadentate ligands, incorporating elements such as sulfur and phosphorus, highlight their application in coordination chemistry and catalysis (Zimmermann et al., 2002).

Pharmacological Applications

Although direct applications in pharmacology for the exact compound were not identified, structurally related compounds have been investigated for their pharmacological potential. For instance, bromophenol derivatives from marine sources have shown selective cytotoxicity, suggesting their utility in cancer therapy research (Xiuli Xu et al., 2004). Moreover, the development of new synthetic pathways for compounds with potential biological activity, such as Mannich reactions catalyzed by Tröger’s base derivatives, indicates the relevance of these compounds in developing novel therapeutic agents (Hui-bin Wu et al., 2009).

properties

IUPAC Name

6-(3-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O.C2H6O/c1-12-9-17-18(10-13(12)2)24-21(14-5-3-6-15(22)11-14)20-16(23-17)7-4-8-19(20)25;1-2-3/h3,5-6,9-11,21,23-24H,4,7-8H2,1-2H3;3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTVWKQVSLTHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=CC=C4)Br)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol

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